molecular formula C20H18ClN3OS B2957086 4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-47-6

4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2957086
CAS No.: 899731-47-6
M. Wt: 383.89
InChI Key: RWZFVZUIAADZKT-UHFFFAOYSA-N
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Description

4-((3-Chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative characterized by a thioether group substituted with a 3-chlorobenzyl moiety and a pyridin-3-ylmethyl group at the N1 position. Cyclopenta[d]pyrimidines are structurally distinct due to their fused alicyclic-pyrimidine core, which confers conformational rigidity and modulates electronic properties.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-6-1-4-14(10-16)13-26-19-17-7-2-8-18(17)24(20(25)23-19)12-15-5-3-9-22-11-15/h1,3-6,9-11H,2,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZFVZUIAADZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Cyclopenta[d]pyrimidinone
  • Substituents :
    • A 3-chlorobenzylthio group
    • A pyridin-3-ylmethyl group

The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing pyrimidine and pyridazine rings have shown significant inhibition of viral RNA polymerases, particularly against Hepatitis C virus (HCV). The IC50 values for effective compounds in these studies ranged from 31.9μM31.9\,\mu M to 0.26μM0.26\,\mu M, demonstrating promising antiviral activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts:

  • Phosphodiesterase Inhibition : Compounds related to cyclopenta[d]pyrimidinones have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses .
  • Cyclooxygenase (COX) Inhibition : Preliminary data suggest that derivatives may exhibit inhibitory activity against COX enzymes, which are involved in inflammation processes. For example, related compounds showed IC50 values ranging from 0.52μM0.52\,\mu M to 22.25μM22.25\,\mu M for COX-II inhibition .

The biological activity of the compound is likely mediated through several mechanisms:

  • Binding Affinity : The compound may bind to active sites of enzymes or receptors due to its structural features.
  • Allosteric Modulation : It could also act as an allosteric modulator, altering the activity of target proteins without directly competing with the substrate.
  • Metabolic Stability : The thioether group may enhance metabolic stability compared to other functional groups, allowing for prolonged biological activity.

Case Studies and Research Findings

StudyCompound TestedBiological TargetIC50 Value
Pyrimidine DerivativeHCV NS5B RNA Polymerase31.9 μM
Celecoxib AnalogCOX-II Enzyme0.52 μM
PDE InhibitorPDE3 EnzymeVaries

These findings illustrate the compound's potential across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antioxidant Activity Studies

The 2014 study by Kononevich et al. synthesized and evaluated 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (e.g., compounds 4a–h) for antioxidant activity. Key structural and functional comparisons are summarized below:

Compound Substituent at Thioether Fragment Antioxidant Activity (% Inhibition of Adrenaline Oxidation) Notes
4c 2-Chlorobenzyl -6.67% (prooxidant) Ortho-chloro substitution
4d 2-Bromobenzyl -60% (prooxidant) Ortho-bromo substitution
Target Compound 3-Chlorobenzyl Not explicitly tested Meta-chloro substitution
Reference (Ionol) N/A 95% Standard antioxidant

The study revealed that ortho-halogenated benzylthioethers (4c, 4d) exhibited prooxidant activity, likely due to steric hindrance or electronic effects destabilizing radical scavenging. In contrast, para- or meta-substituted derivatives (e.g., 4a, 4-bromobenzyl) showed potent antioxidant effects. However, empirical validation is required .

Thioether-Containing STAT3 Inhibitors

highlights pyrimidine-2,4,6-trione derivatives with 4-((4-chlorophenyl)thio)phenyl substituents (e.g., compound 10 ) as STAT3 inhibitors. Structural parallels with the target compound include:

  • Thioether linkage : Critical for hydrophobic interactions with STAT3’s DNA-binding domain (DBD).
  • Chlorinated aryl groups : The 4-chlorophenyl moiety in 10 (IC50 = 2.5 µM) enhanced inhibitory activity, suggesting that the target compound’s 3-chlorobenzyl group may similarly engage STAT3 through halogen-bonding or hydrophobic effects.
  • Bulky substituents : The pyridin-3-ylmethyl group in the target compound could mimic steric hindrance provided by the p-tolyl group in compound 11 , which improved selectivity for STAT3 over STAT1 .

Research Implications and Gaps

  • Antioxidant Potential: The target compound’s meta-chlorobenzylthioether warrants testing in Fe<sup>2+</sup>-dependent oxidation assays to confirm whether it avoids the prooxidant effects seen in ortho-substituted analogues .
  • STAT3 Inhibition : Molecular docking studies could assess its binding to STAT3’s DBD, leveraging structural insights from .
  • Comparative Pharmacokinetics: No data on absorption, metabolism, or toxicity are available for this compound, limiting translational predictions.

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